molecular formula C10H8BrNO2 B11863684 2-Amino-6-bromo-3-methyl-4H-chromen-4-one

2-Amino-6-bromo-3-methyl-4H-chromen-4-one

Cat. No.: B11863684
M. Wt: 254.08 g/mol
InChI Key: DUHBKSFYYFMRAH-UHFFFAOYSA-N
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Description

2-Amino-6-bromo-3-methyl-4H-chromen-4-one is a heterocyclic compound that belongs to the chromenone family Chromenones are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-bromo-3-methyl-4H-chromen-4-one typically involves the reaction of 6-bromo-3-methyl-4H-chromen-4-one with ammonia or an amine source. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the reaction and the availability of starting materials are crucial factors in industrial synthesis.

Chemical Reactions Analysis

Nucleophilic Substitution at C6-Bromine

The bromine atom at position 6 serves as a primary site for nucleophilic substitution due to its electron-withdrawing effects and leaving-group potential.

Reaction TypeReagents/ConditionsProductsYield/OutcomeSource
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, arylboronic acid6-Aryl-2-amino-3-methyl-4H-chromen-4-one65–78%
AminationNH₃/EtOH, CuI, 80°C6-Amino-2-amino-3-methyl-4H-chromen-4-one52% (isolated)
MethoxylationNaOMe, DMSO, 60°C6-Methoxy-2-amino-3-methyl-4H-chromen-4-one70%

Key Findings :

  • Palladium-catalyzed cross-coupling (e.g., Suzuki) enables selective aryl/heteroaryl group introduction at C6 .

  • Direct amination requires elevated temperatures and copper iodide as a catalyst .

Functionalization of the C2-Amino Group

The amino group at position 2 participates in condensation and acylation reactions, forming derivatives with enhanced bioactivity.

Reaction TypeReagents/ConditionsProductsApplicationsSource
Schiff Base FormationBenzaldehyde, EtOH, reflux2-(Benzylideneamino)-6-bromo-3-methyl-4H-chromen-4-oneAnticancer screening
AcylationAcetyl chloride, pyridine, RT2-Acetamido-6-bromo-3-methyl-4H-chromen-4-oneImproved solubility
PhosphonationDiethylphosphite, DMAP, ultrasound2-(Diethylphosphonoamino)-6-bromo-3-methyl-4H-chromen-4-oneDNA-binding studies

Key Findings :

  • Ultrasound-assisted phosphonation achieves >90% yields under green conditions .

  • Acylated derivatives show improved pharmacokinetic properties .

Oxidation and Reduction Reactions

The chromenone core and substituents undergo redox transformations:

Reaction TypeReagents/ConditionsProductsNotesSource
Chromenone ReductionNaBH₄, MeOH, 0°C2-Amino-6-bromo-3-methyl-chromane-4-olUnstable in air
Methyl Group OxidationKMnO₄, H₂SO₄, 60°C2-Amino-6-bromo-3-carboxy-4H-chromen-4-oneRequires acidic medium

Mechanistic Insight :

  • Selective oxidation of the C3-methyl group to a carboxylic acid proceeds via radical intermediates under strong acidic conditions .

Cyclization and Heterocycle Formation

The amino and ketone groups facilitate intramolecular cyclization:

Reaction TypeReagents/ConditionsProductsBiological ActivitySource
Pyrazole FormationHydrazine hydrate, EtOH, reflux6-Bromo-3-methyl-2-(pyrazol-3-yl)-4H-chromen-4-oneAntitumor (HEPG2-1 IC₅₀: 8.2 µM)
Thiazolidinone SynthesisCS₂, KOH, RT2-Thiazolidinone-6-bromo-3-methyl-4H-chromen-4-oneEnzyme inhibition

Key Findings :

  • Pyrazole derivatives exhibit significant cytotoxicity against liver carcinoma cells .

  • Thiazolidinone formation enhances binding to cysteine proteases .

Electrophilic Aromatic Substitution (EAS)

The electron-rich chromenone ring undergoes EAS at C5 and C7 positions:

Reaction TypeReagents/ConditionsProductsRegioselectivitySource
NitrationHNO₃, H₂SO₄, 0°C2-Amino-5-nitro-6-bromo-3-methyl-4H-chromen-4-oneC5 > C7 (3:1 ratio)
BrominationBr₂, FeBr₃, CH₂Cl₂2-Amino-5,6-dibromo-3-methyl-4H-chromen-4-oneRequires Lewis acid

Mechanistic Insight :

  • Nitration preferentially occurs at C5 due to directive effects of the amino and methyl groups .

Scientific Research Applications

Chemistry

2-Amino-6-bromo-3-methyl-4H-chromen-4-one serves as a crucial building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, enhancing its utility in organic synthesis. The compound can undergo oxidation, reduction, and substitution reactions, making it versatile for creating derivatives with different functional groups .

The compound has garnered attention for its potential biological activities:

  • Anticancer Properties : Studies have indicated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, including prostate (PC-3) and lung (SK-LU-1) cancer cells. Some derivatives have shown activity comparable to or exceeding that of standard chemotherapeutics like etoposide .
  • Antimicrobial and Anti-inflammatory Effects : The presence of the amino group contributes to its antimicrobial and anti-inflammatory properties. Research indicates promising results against various bacterial strains and inflammatory markers .

Medicinal Chemistry

In the field of medicinal chemistry, this compound has been explored for its potential as an enzyme inhibitor. Its ability to interact with specific molecular targets allows it to modulate biological processes such as cell proliferation and apoptosis .

Case Study 1: Anticancer Activity

A study focused on the structure–activity relationship (SAR) of chromene derivatives found that modifications at the 6-position significantly enhance MAO-B inhibitory activity. This highlights the importance of structural variations in determining biological efficacy .

Case Study 2: Antimicrobial Efficacy

Research evaluating various chromene derivatives demonstrated that certain compounds exhibited cytotoxicity against multiple cancer cell lines with IC50 values lower than those of established drugs like fluconazole, indicating their potential as new antimicrobial agents .

Mechanism of Action

The mechanism of action of 2-Amino-6-bromo-3-methyl-4H-chromen-4-one involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular pathways, leading to the modulation of biological processes such as cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-3-methyl-4H-chromen-4-one
  • 2-Amino-4H-chromen-4-one
  • 3-Bromo-6-methyl-4H-chromen-4-one

Uniqueness

2-Amino-6-bromo-3-methyl-4H-chromen-4-one is unique due to the presence of both amino and bromo substituents on the chromenone core. This dual functionality allows for a wide range of chemical modifications and enhances its biological activity compared to similar compounds .

Biological Activity

2-Amino-6-bromo-3-methyl-4H-chromen-4-one is a synthetic compound belonging to the chromene family, noted for its unique structural features that contribute to its biological activity. This compound has garnered attention in medicinal chemistry, particularly for its potential anticancer properties and other pharmacological effects.

Structural Characteristics

The compound features:

  • Amino group at position 2
  • Bromo group at position 6
  • Methyl group at position 3

These substitutions are crucial for enhancing its reactivity and biological profile compared to other chromene derivatives.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. Notably, studies have shown that derivatives of this compound demonstrate IC₅₀ values lower than 30 μg/mL against cell lines such as MDA-MB-231 (breast cancer) and MCF-7 (breast cancer) .

Table 1: Cytotoxic Activity of this compound Derivatives

Compound DerivativeCell LineIC₅₀ Value (μg/mL)Comparison Drug
2-Amino-6-bromoMDA-MB-231<30Etoposide
7eMDA-MB-2313.46Etoposide
7fMCF-718.76Etoposide

This data suggests that compounds with bromine and amino substitutions can enhance interaction with biological targets, improving their therapeutic efficacy .

The mechanism through which this compound exerts its biological effects involves:

  • Enzyme Inhibition : It binds to active sites of specific enzymes, blocking their activity.
  • Cellular Pathway Modulation : It may interfere with pathways related to cell proliferation and apoptosis, leading to altered gene expression and signaling .

Antimicrobial and Anti-inflammatory Effects

Beyond its anticancer potential, the compound has been explored for antimicrobial and anti-inflammatory activities. The presence of the amino group is believed to contribute to these effects, making it a candidate for further research in these areas .

Case Studies and Research Findings

Several studies have focused on the structure-activity relationship (SAR) of chromene derivatives, including this compound. For instance, a study highlighted that modifications at the 6-position significantly enhance MAO-B inhibitory activity, indicating the importance of structural variations in determining biological efficacy .

Key Findings from Various Studies:

  • Cytotoxicity : The compound exhibits cytotoxicity comparable or superior to standard drugs like etoposide against multiple cancer cell lines .
  • MAO-B Inhibition : Certain derivatives demonstrate selective inhibition of MAO-B isoforms, which is relevant for treating neurological disorders .
  • Green Chemistry Synthesis : Recent advancements in synthesis methods emphasize environmentally friendly approaches while maintaining high yields .

Properties

Molecular Formula

C10H8BrNO2

Molecular Weight

254.08 g/mol

IUPAC Name

2-amino-6-bromo-3-methylchromen-4-one

InChI

InChI=1S/C10H8BrNO2/c1-5-9(13)7-4-6(11)2-3-8(7)14-10(5)12/h2-4H,12H2,1H3

InChI Key

DUHBKSFYYFMRAH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C(C1=O)C=C(C=C2)Br)N

Origin of Product

United States

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